3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione
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Overview
Description
3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C8H11ClO2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a 2-chloroprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with 2-chloroprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Compounds with hydroxyl, amino, or alkyl groups replacing the chlorine atom.
Scientific Research Applications
3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, it can interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromoprop-2-en-1-yl)pentane-2,4-dione
- 3-(2-Iodoprop-2-en-1-yl)pentane-2,4-dione
- 3-(2-Fluoroprop-2-en-1-yl)pentane-2,4-dione
Uniqueness
3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
IUPAC Name |
3-(2-chloroprop-2-enyl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-5(9)4-8(6(2)10)7(3)11/h8H,1,4H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPVXPCPEPJFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=C)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547304 |
Source
|
Record name | 3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113478-91-4 |
Source
|
Record name | 3-(2-Chloroprop-2-en-1-yl)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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